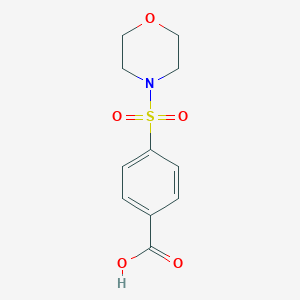

4-(Morpholine-4-sulfonyl)-benzoic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-morpholin-4-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c13-11(14)9-1-3-10(4-2-9)18(15,16)12-5-7-17-8-6-12/h1-4H,5-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXVSENNUSQCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339884 | |

| Record name | 4-(Morpholine-4-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10252-82-1 | |

| Record name | 4-(Morpholine-4-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(morpholine-4-sulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-(Morpholine-4-sulfonyl)-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Morpholine-4-sulfonyl)-benzoic acid, a molecule of interest in medicinal chemistry and drug development. This document details a plausible and commonly employed synthetic pathway, outlines rigorous characterization methodologies, and presents expected analytical data. The synthesis involves the reaction of 4-(chlorosulfonyl)benzoic acid with morpholine. Characterization is described using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), with a reported melting point for the final compound. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of related compounds.

Introduction

This compound is a bifunctional molecule incorporating a benzoic acid moiety, a sulfonamide linker, and a morpholine ring. This combination of structural features makes it a compound of interest for various applications in medicinal chemistry. The benzoic acid group provides a handle for further chemical modification and can participate in hydrogen bonding interactions with biological targets. The sulfonamide group is a well-established pharmacophore found in numerous drugs, and the morpholine ring can improve physicochemical properties such as solubility and metabolic stability.

This guide details the synthesis and characterization of this compound, providing a foundation for its further investigation and application in drug discovery and development.

Synthesis of this compound

The most direct and widely recognized method for the synthesis of this compound involves the nucleophilic substitution reaction between 4-(chlorosulfonyl)benzoic acid and morpholine.

Synthetic Pathway

The logical disconnection of the target molecule at the sulfonamide bond points to 4-(chlorosulfonyl)benzoic acid and morpholine as the key starting materials. The reaction proceeds via the attack of the secondary amine of the morpholine ring on the electrophilic sulfur atom of the sulfonyl chloride.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Materials:

-

4-(Chlorosulfonyl)benzoic acid

-

Morpholine

-

A suitable base (e.g., triethylamine, pyridine, or an excess of morpholine)

-

An appropriate aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in the chosen solvent.

-

Addition of Reagents: Cool the solution to 0 °C using an ice bath. To this stirred solution, add the base (1.1 - 2.0 eq) followed by the dropwise addition of morpholine (1.0 - 1.2 eq).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for a period of 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction with water.

-

If DCM is used as the solvent, separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.

-

If a water-miscible solvent like THF or acetonitrile is used, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer as described above.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure this compound as a solid.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₅S[1][2] |

| Molecular Weight | 271.29 g/mol [1][2] |

| Appearance | White to off-white solid |

| Melting Point | 260-261 °C (from acetic acid) |

Spectroscopic Data

While specific spectra for the title compound are not available in the provided search results, the expected spectral data based on its structure are outlined below. This information is derived from the analysis of related compounds.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring and the methylene protons of the morpholine ring.

-

The aromatic protons would likely appear as two doublets in the region of δ 7.8-8.2 ppm, characteristic of a para-substituted benzene ring.

-

The protons of the morpholine ring are expected to appear as two triplets around δ 3.0-3.8 ppm. The protons adjacent to the nitrogen will be deshielded compared to those adjacent to the oxygen.

-

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to all 11 carbon atoms in the molecule.

-

The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 165-175 ppm.

-

The aromatic carbons would appear in the region of δ 125-150 ppm.

-

The carbons of the morpholine ring are expected to be in the range of δ 45-70 ppm.

-

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |

| C=O stretch (Carboxylic acid) | 1680-1710 |

| S=O stretch (Sulfonamide) | 1330-1370 and 1140-1180 |

| C-N stretch (Morpholine) | 1000-1250 |

| C-O-C stretch (Morpholine) | 1070-1150 |

| Aromatic C-H stretch | 3000-3100 |

| Aromatic C=C stretch | 1450-1600 |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₁₁H₁₃NO₅S), the expected molecular ion peak [M+H]⁺ would be at m/z 272.06.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Caption: General experimental workflow for the synthesis and purification.

Caption: Logical relationship for the characterization of the final product.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined synthetic protocol, based on established chemical principles, offers a reliable method for obtaining the target compound. The comprehensive characterization plan, employing a suite of analytical techniques, ensures the confirmation of its structure and purity. This information serves as a valuable starting point for researchers and professionals in the field of drug development, facilitating the exploration of this and related molecules for their potential therapeutic applications. Further research to obtain and publish the specific spectral data for this compound is highly encouraged to enrich the scientific literature.

References

"4-(Morpholine-4-sulfonyl)-benzoic acid" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, purification, and potential biological activities of 4-(Morpholine-4-sulfonyl)-benzoic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, offering detailed experimental protocols and data presented in a clear and accessible format.

Introduction

This compound is a synthetic organic compound that incorporates a benzoic acid moiety, a sulfonamide linker, and a morpholine ring. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry. The benzoic acid group provides a carboxylic acid function for potential interactions with biological targets, the sulfonamide group is a well-established pharmacophore present in numerous therapeutic agents, and the morpholine ring can improve pharmacokinetic properties such as solubility and metabolic stability. This guide aims to consolidate the available scientific data on this compound to facilitate its further investigation and application.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₅S | [1] |

| Molecular Weight | 271.29 g/mol | [1] |

| CAS Number | 10252-82-1 | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 260-261 °C | [2] |

| Boiling Point | 483.3±55.0 °C (Predicted) | [2] |

| Density | 1.440±0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.65±0.10 (Predicted) | [2] |

| Solubility | While specific quantitative data is limited in the literature, general solubility information suggests it is soluble in acetic acid.[2] Based on its structure, it is expected to have some solubility in polar organic solvents like DMSO and DMF.[3] Its solubility in water is likely low but can be increased in basic aqueous solutions due to the formation of the carboxylate salt.[4] |

Spectral Data

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid ring, typically in the range of 7.5-8.5 ppm. The morpholine ring protons would appear as two multiplets, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms, likely in the 3.0-4.0 ppm region. The acidic proton of the carboxylic acid group would be a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum would display signals for the five distinct carbon environments in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically above 165 ppm. The aromatic carbons would resonate in the 120-140 ppm range. The two different methylene carbons of the morpholine ring would appear in the aliphatic region, generally between 40 and 70 ppm.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

-

O-H stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[7]

-

C=O stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹.[7][8]

-

S=O stretch (Sulfonamide): Two strong absorption bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

-

C-N stretch (Morpholine): A band in the 1100-1300 cm⁻¹ region.

-

C-O-C stretch (Morpholine): A band around 1115 cm⁻¹.[9]

-

Aromatic C=C stretch: Peaks in the 1450–1600 cm⁻¹ region.[7]

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z 271. Fragmentation patterns would likely involve the loss of the morpholine ring, the sulfonyl group (SO₂), and the carboxylic acid group (COOH or CO₂).[10][11] A common fragmentation for sulfonamides is the cleavage of the S-N bond.[12]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis from the commercially available starting material, 4-(Chlorosulfonyl)benzoic acid.

dot

Caption: Synthetic workflow for this compound.

Materials:

-

4-(Chlorosulfonyl)benzoic acid

-

Morpholine

-

A suitable base (e.g., triethylamine or pyridine)

-

An appropriate aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

-

Hydrochloric acid (HCl), 1M solution

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(Chlorosulfonyl)benzoic acid in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0-5 °C.

-

In a separate flask, prepare a solution of morpholine and the base in the same solvent.

-

Add the morpholine solution dropwise to the cooled solution of 4-(Chlorosulfonyl)benzoic acid with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Upon completion of the reaction, the solvent can be removed under reduced pressure.

-

The residue is then treated with 1M HCl to precipitate the product.

-

The solid product is collected by vacuum filtration, washed with cold water, and dried.[13]

Purification

Recrystallization is a common method for purifying the crude product.

dot

Caption: General workflow for purification by recrystallization.

Procedure:

-

The crude this compound is dissolved in a minimal amount of a hot solvent. Acetic acid has been reported as a suitable solvent.[2] A mixture of ethanol and water could also be effective.[14]

-

The hot solution is allowed to cool slowly to room temperature, during which pure crystals of the product should form.

-

The mixture is then cooled further in an ice bath to maximize the yield of the crystals.

-

The crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are not extensively reported, the structural motifs present suggest potential therapeutic applications.

-

Antimicrobial Activity: The sulfonamide group is a key feature of sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.[17] The morpholine moiety has also been incorporated into various antimicrobial agents. Therefore, this compound is a candidate for investigation as an antimicrobial agent.[18][19]

-

Anticancer Activity: Many sulfonamide derivatives have demonstrated anticancer properties through various mechanisms, including the inhibition of carbonic anhydrase, cell cycle arrest, and induction of apoptosis.[20][21] A recent study on 4-(phenylsulfonyl)morpholine derivatives showed potent activity against triple-negative breast cancer by inducing ER stress-dependent tumor-suppressive signals, including the unfolded protein response (UPR) and the p53 pathway, leading to cell-cycle arrest and apoptosis.[22][23]

dot

Caption: Potential anticancer signaling pathways for related compounds.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

This compound is a compound with a promising chemical scaffold for the development of new therapeutic agents. This technical guide has summarized its known physical and chemical properties and provided detailed, generalized protocols for its synthesis and purification. While specific experimental data for some properties, particularly solubility and comprehensive spectral analysis, are not fully available in the public domain, this document provides a solid foundation for researchers to build upon. The potential for antimicrobial and anticancer activity warrants further investigation into the biological effects and mechanisms of action of this molecule.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 10252-82-1 [amp.chemicalbook.com]

- 3. reddit.com [reddit.com]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. 3-(Morpholine-4-sulfonyl)benzoic acid | C11H13NO5S | CID 257476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. whitman.edu [whitman.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. aaqr.org [aaqr.org]

- 13. 4-(CHLOROSULFONYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 14. amherst.edu [amherst.edu]

- 15. famu.edu [famu.edu]

- 16. westfield.ma.edu [westfield.ma.edu]

- 17. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

"4-(Morpholine-4-sulfonyl)-benzoic acid" CAS number and structure

An In-depth Technical Guide to 4-(Morpholine-4-sulfonyl)-benzoic acid

Core Compound Identification

CAS Number: 10252-82-1[1][2][3][4]

Chemical Structure:

This compound is a chemical compound featuring a benzoic acid core with a morpholine sulfonyl group attached at the para-position.[5] The structure combines three key pharmacologically relevant motifs: a benzoic acid scaffold, a sulfonyl linker, and a morpholine ring.[5]

Molecular Formula: C₁₁H₁₃NO₅S[3][4][5]

IUPAC Name: 4-(morpholine-4-sulfonyl)benzoic acid[4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 271.29 g/mol | [3][4] |

| Appearance | White solid (typical) | |

| SMILES | O=S(N1CCOCC1)(c2ccc(C(O)=O)cc2)=O | |

| InChIKey | IGXVSENNUSQCOL-UHFFFAOYSA-N | [4] |

Synthesis and Experimental Protocols

The primary synthesis route for this compound involves the reaction of 4-(chlorosulfonyl)benzoic acid with morpholine.[5]

General Synthesis Protocol

This protocol is based on the common synthetic route described for similar sulfonamides.

Materials:

-

4-(Chlorosulfonyl)benzoic acid

-

Morpholine

-

A suitable base (e.g., triethylamine, diisopropylethylamine)[5]

-

An appropriate organic solvent (e.g., tetrahydrofuran (THF))[5]

-

Hydrochloric acid (for acidification)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 4-(chlorosulfonyl)benzoic acid in the chosen organic solvent.

-

Cool the mixture in an ice bath.

-

Add the base to the solution, followed by the dropwise addition of morpholine while maintaining the low temperature.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 12 hours) to ensure the completion of the reaction.

-

After the reaction is complete, the solvent can be removed under reduced pressure.

-

The resulting residue is then dissolved in water, and the solution is acidified with hydrochloric acid.

-

The acidification protonates the carboxylate salt, leading to the precipitation of the final product, this compound.[5]

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Biological Activity and Applications

While this compound itself may not have potent direct antimicrobial activity, it serves as a crucial scaffold and intermediate in the synthesis of novel therapeutic agents. The broader class of sulfonamides is well-established for its antimicrobial properties.[6] Derivatives of benzoic acid with sulfonyl groups have shown notable antimicrobial activity.[5] For instance, the related compound 4-(Phenylsulfonyl) morpholine has been investigated for its ability to modulate the antibiotic activity against multidrug-resistant strains.[6]

Antimicrobial Susceptibility Testing

A standard method to evaluate the antimicrobial activity of a compound is through the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial Testing Workflow Diagram

Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.

Analytical Characterization

The purity and identity of synthesized this compound are typically confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is suitable for assessing the purity and for quantitative analysis of the compound.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): This technique is employed to determine the molecular weight and confirm the elemental composition.

References

- 1. This compound | 10252-82-1 [amp.chemicalbook.com]

- 2. SDS of 4-(Morpholine-4-sulfonyl)benzoic acid, Safety Data Sheets, CAS 10252-82-1 - chemBlink [ww.chemblink.com]

- 3. scbt.com [scbt.com]

- 4. 4-(MORPHOLINE-4-SULFONYL)BENZOIC ACID | CAS 10252-82-1 [matrix-fine-chemicals.com]

- 5. This compound | 10252-82-1 | Benchchem [benchchem.com]

- 6. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Potential Mechanism of Action of 4-(Morpholine-4-sulfonyl)-benzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Morpholine-4-sulfonyl)-benzoic acid is a synthetic organic compound featuring a unique combination of three pharmacologically significant moieties: a benzoic acid core, a sulfonyl linker, and a morpholine ring.[1] This structural arrangement suggests a rational design approach aimed at exploring novel therapeutic activities. While direct and extensive studies on the specific mechanism of action of this compound are limited in publicly available literature, this technical guide consolidates the existing knowledge derived from the analysis of its structural components and the biological activities of closely related derivatives. This document aims to provide a foundational understanding for researchers and professionals in drug development by inferring potential mechanisms of action and highlighting areas for future investigation.

Rationale for Investigation and Physicochemical Properties

The design of this compound is predicated on the established pharmacological relevance of its constituent parts. The benzoic acid moiety provides a versatile scaffold, the sulfonyl group acts as a stable linker, and the morpholine ring is a well-known pharmacophore present in numerous approved drugs, often enhancing potency and modulating pharmacokinetic properties.

| Property | Value | Reference |

| CAS Number | 10252-82-1 | [2] |

| Molecular Formula | C₁₁H₁₃NO₅S | [2] |

| Molecular Weight | 271.29 g/mol | [2] |

Inferred Mechanisms of Action from Related Compounds

Antimicrobial and Antibiotic Modulatory Activity

Derivatives of 4-(sulfonyl)benzoic acid have been explored for their antimicrobial properties. For instance, novel compounds derived from 4-[(4-chlorophenyl)sulfonyl]benzoic acid have demonstrated antimicrobial activity against Gram-positive bacterial strains.[3] Furthermore, a closely related compound, 4-(Phenylsulfonyl)morpholine, has been shown to modulate the activity of aminoglycoside antibiotics, reducing the minimum inhibitory concentration (MIC) against multidrug-resistant Gram-negative bacteria. This suggests a potential mechanism involving the disruption of bacterial resistance pathways or enhancement of the efficacy of conventional antibiotics.

A proposed general workflow for the synthesis of such derivatives is outlined below.

Inhibition of Human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

Recent studies have focused on sulfamoyl-benzamide derivatives, which share the core structure of this compound, as inhibitors of h-NTPDases. These enzymes (h-NTPDase1, -2, -3, and -8) are implicated in a variety of pathological conditions, including thrombosis, inflammation, and cancer. A derivative, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide, was identified as a potent inhibitor of h-NTPDase1 and h-NTPDase3.[4] This suggests that this compound could potentially act as an inhibitor of these enzymes, thereby modulating purinergic signaling pathways.

| Compound | Target | IC₅₀ (µM) |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 ± 0.13 |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase3 | 0.72 ± 0.11 |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 |

Table adapted from data on related sulfamoyl-benzamide derivatives.[4]

The potential inhibitory action on h-NTPDases could interfere with the hydrolysis of extracellular ATP and ADP, which are key signaling molecules. An interruption in this process can have significant downstream effects on cellular processes regulated by purinergic receptors.

Cannabinoid Receptor Modulation

A structurally related compound, quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate (QMMSB), has been investigated as a synthetic cannabinoid receptor agonist.[5] This indicates that the morpholine-4-sulfonyl benzoic acid moiety can be incorporated into larger molecules that interact with specific G-protein coupled receptors. While this compound itself is unlikely to be a potent cannabinoid agonist due to the absence of other necessary pharmacophoric features, this finding suggests that the core structure could serve as a scaffold for developing modulators of other receptor systems.

Experimental Protocols for Analogous Compounds

Detailed experimental protocols for this compound are not available. However, methodologies used for the synthesis and evaluation of its derivatives can serve as a template for future studies.

General Synthesis of Sulfamoyl-benzoic Acid Derivatives[4]

-

Chlorosulfonation: A benzoic acid derivative is reacted with an excess of chlorosulfonic acid at an elevated temperature to yield the corresponding sulfonyl chloride.

-

Sulfonamide Formation: The resulting sulfonyl chloride is then treated with an appropriate amine (e.g., morpholine) in an aqueous medium to form the sulfonamide.

-

Carboxamide Formation (for further derivatization): The carboxylic acid group of the sulfamoyl-benzoic acid can be coupled with various amines using standard carbodiimide coupling agents like EDC with a catalytic amount of DMAP in a suitable solvent mixture (e.g., DCM and DMF).

In Vitro h-NTPDase Inhibition Assay[4]

-

Enzyme Preparation: Recombinant human NTPDase isoforms are expressed and purified.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl₂, MgCl₂, and KCl) is prepared.

-

Inhibition Assay: The assay is typically performed in a 96-well plate format. The reaction mixture contains the enzyme, assay buffer, the substrate (ATP or ADP), and varying concentrations of the test compound.

-

Detection: The amount of inorganic phosphate released from the hydrolysis of the nucleotide substrate is measured using a colorimetric method, such as the malachite green assay.

-

Data Analysis: The IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound is a rationally designed molecule with potential therapeutic applications, inferred from the known activities of its structural analogs. The current body of evidence points towards possible antimicrobial, antibiotic-modulating, and h-NTPDase inhibitory activities. However, a significant knowledge gap exists regarding its specific mechanism of action.

Future research should focus on:

-

Target Identification: Employing high-throughput screening and target-based assays to identify the primary biological targets of this compound.

-

In Vitro and In Vivo Studies: Conducting comprehensive in vitro and in vivo studies to validate its potential therapeutic effects and elucidate the downstream signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency and selectivity for identified targets.

A thorough investigation into these areas will be crucial to fully understand the pharmacological profile of this compound and to determine its potential as a lead compound in drug discovery.

References

Biological Activity Screening of 4-(Morpholine-4-sulfonyl)-benzoic acid: A Technical Guide

Disclaimer: As of December 2025, publicly accessible, direct biological activity screening data for the specific compound 4-(Morpholine-4-sulfonyl)-benzoic acid is limited. This guide, therefore, presents a comprehensive, rational screening strategy based on the known pharmacological activities of its constituent chemical motifs: the morpholine ring, the sulfonamide group, and the benzoic acid core. The experimental protocols provided are established methods for assessing the biological activities proposed herein.

Introduction

The compound this compound integrates three pharmacologically significant moieties, making it a molecule of interest for biological screening.

-

Morpholine: A versatile heterocyclic motif frequently found in approved drugs. It can enhance physicochemical properties, metabolic stability, and provide key interaction points with biological targets.[1][2] Morpholine-containing compounds have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4]

-

Sulfonamide: This functional group is the basis for the historic "sulfa drugs" and is present in a wide range of modern therapeutics.[5][6] Sulfonamides are well-known for their antimicrobial properties, acting as competitive inhibitors of dihydropteroate synthase in bacteria, an enzyme essential for folate synthesis.[6][7] They also exhibit activities as carbonic anhydrase inhibitors, diuretics, and anticonvulsants.[8][9]

-

Benzoic Acid: Derivatives of benzoic acid possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11] The carboxylic acid group can act as a key hydrogen bonding partner or a coordination site for metal ions within enzyme active sites.

Given the therapeutic potential suggested by its structure, a systematic screening cascade is warranted to elucidate the biological activity profile of this compound. This guide outlines a proposed workflow, from initial broad-spectrum screening to more focused mechanistic studies.

Proposed Screening Cascade

A tiered approach is recommended to efficiently screen this compound, starting with broad assessments and progressing to more specific assays based on initial findings.

Caption: Proposed screening workflow for this compound.

Data Presentation

Quantitative results from the screening assays should be meticulously documented to facilitate analysis and comparison. The following tables serve as templates for data recording.

Table 1: Antimicrobial Activity Data

| Test Organism | Compound Concentration (µg/mL) | Percent Inhibition (%) | MIC (µg/mL) |

| Staphylococcus aureus | |||

| Escherichia coli | |||

| Pseudomonas aeruginosa | |||

| Candida albicans | |||

| ... (other strains) |

Table 2: Cytotoxicity Data

| Cell Line | Compound Concentration (µM) | Percent Viability (%) | IC50 (µM) |

| HEK293 | |||

| HepG2 | |||

| A549 | |||

| ... (other cell lines) |

Table 3: Enzyme Inhibition Data

| Target Enzyme | Substrate | Compound Concentration (µM) | Percent Inhibition (%) | IC50 (µM) |

| h-NTPDase1 | ATP | |||

| h-NTPDase2 | ATP | |||

| h-NTPDase3 | ATP | |||

| h-NTPDase8 | ATP | |||

| Carbonic Anhydrase II | CO2 | |||

| ... (other enzymes) |

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12][13][14]

Principle: A standardized suspension of bacteria is added to wells of a microtiter plate containing serial dilutions of the test compound. Following incubation, the wells are visually inspected for turbidity to determine the MIC.[13]

Protocol:

-

Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[12][13]

-

Inoculum Preparation: Isolate bacterial colonies from an overnight culture on an appropriate agar plate. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).[12]

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[13][15]

-

MIC Determination: After incubation, determine the MIC by identifying the lowest concentration of the compound at which there is no visible turbidity.

Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.[16]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[17]

Protocol:

-

Cell Seeding: Seed cells (e.g., HEK293, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[18]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Incubate for 24-72 hours.[18]

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 3-4 hours at 37°C.[18][19]

-

Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

NTPDase Inhibition Assay

This biochemical assay measures the inhibition of Nucleoside Triphosphate Diphosphohydrolases (NTPDases), enzymes that hydrolyze extracellular nucleoside tri- and diphosphates.[20]

Principle: NTPDase activity is quantified by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of a substrate like ATP. The liberated phosphate reacts with a malachite green reagent to form a colored complex, which is measured spectrophotometrically. A reduction in color intensity in the presence of the test compound indicates inhibition.[20][21]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 80 mM Tris buffer, pH 7.4, containing 5 mM CaCl₂.

-

Enzyme Solution: Prepare a solution of purified human NTPDase (e.g., h-NTPDase1, -2, -3, or -8) in Assay Buffer.

-

Substrate Solution: Prepare a solution of ATP (e.g., 0.5 mM final concentration) in Assay Buffer.

-

Malachite Green Reagent: Prepare by mixing 3 volumes of 0.045% (w/v) malachite green hydrochloride with 1 volume of 4.2% (w/v) ammonium molybdate in 4 M HCl, then add Tween-20 to a final concentration of 0.01%.[20]

-

-

Assay Procedure (96-well plate format):

-

Add 5 µL of serially diluted this compound to the test wells.

-

Add 5 µL of buffer (with corresponding DMSO concentration) to positive control wells.

-

Add 20 µL of the NTPDase enzyme solution to test and positive control wells. Add 20 µL of Assay Buffer to negative control wells.

-

Pre-incubate the plate at 37°C for 10 minutes.[20]

-

Initiate the reaction by adding 25 µL of the ATP substrate solution to all wells.

-

Incubate at 37°C for 15-30 minutes.

-

-

Detection: Stop the reaction by adding 50 µL of the Malachite Green Reagent. After 15-20 minutes for color development, measure the absorbance at 630 nm.[21]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control and determine the IC50 value.

Potential Signaling Pathway: VLA-4 Mediated Adhesion

Given that some benzoic acid derivatives act as antagonists for Very Late Antigen-4 (VLA-4), a key integrin in cell adhesion, this represents a plausible target for this compound.[22] VLA-4 (α4β1 integrin) is expressed on leukocytes and mediates their adhesion to vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells, a critical step in inflammatory cell recruitment.[23][24]

Caption: VLA-4 inside-out signaling pathway and potential point of antagonism.

Antagonism of VLA-4 would prevent the firm adhesion of leukocytes to the endothelium, thereby exerting an anti-inflammatory effect. An appropriate screening assay would involve measuring the inhibition of VLA-4-dependent cell adhesion to VCAM-1. This can be achieved using cell-based adhesion assays where VCAM-1 is coated on a plate and the binding of VLA-4-expressing cells (e.g., Jurkat cells) is quantified in the presence and absence of the test compound.[25]

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. study.com [study.com]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. preprints.org [preprints.org]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 14. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 15. rr-asia.woah.org [rr-asia.woah.org]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. broadpharm.com [broadpharm.com]

- 18. MTT (Assay protocol [protocols.io]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Discovery of potential integrin VLA-4 antagonists using pharmacophore modeling, virtual screening and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. VLA-4 - Wikipedia [en.wikipedia.org]

- 24. VLA-4 antagonists: potent inhibitors of lymphocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

"4-(Morpholine-4-sulfonyl)-benzoic acid" literature review and background

An In-depth Technical Guide to 4-(Morpholine-4-sulfonyl)-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a molecule integrating a benzoic acid moiety, a sulfonamide linker, and a morpholine ring, represents a scaffold of significant interest in medicinal chemistry. The constituent parts of this compound have established roles in pharmacologically active agents, suggesting a potential for diverse biological activities. The benzoic acid group provides a common structural motif in numerous drugs and serves as a versatile synthetic handle. The sulfonamide group is a well-known pharmacophore present in a wide array of antibacterial, diuretic, and hypoglycemic agents. Finally, the morpholine ring is a privileged structure in drug discovery, often incorporated to improve physicochemical properties such as solubility and metabolic stability.

This technical guide provides a comprehensive review of the available literature on this compound, including its chemical properties, synthesis, and the biological activities of structurally related compounds. Due to the limited publicly available data on the specific biological activities of this compound itself, this document also explores the known activities of its derivatives and structural analogs to infer its potential therapeutic applications and guide future research.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its synthesis, purification, and characterization.

| Property | Value | Reference |

| CAS Number | 10252-82-1 | [1] |

| Molecular Formula | C₁₁H₁₃NO₅S | [1] |

| Molecular Weight | 271.29 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 260-261 °C | |

| Predicted pKa | 3.65 ± 0.10 | |

| Predicted Boiling Point | 483.3 ± 55.0 °C | |

| Predicted Density | 1.440 ± 0.06 g/cm³ |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-(chlorosulfonyl)benzoic acid with morpholine. This nucleophilic substitution reaction at the sulfonyl chloride is a common method for the formation of sulfonamides.

Synthetic Workflow

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol

The following is a plausible experimental protocol for the synthesis of this compound, adapted from procedures for similar compounds[2]:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Base: Add a suitable base, such as triethylamine or pyridine (2.2 equivalents), to the solution to act as an acid scavenger.

-

Addition of Morpholine: Cool the reaction mixture in an ice bath (0-5 °C). To this cooled solution, add morpholine (1.1 equivalents) dropwise while maintaining the temperature.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Potential Biological Activities and Rationale for Investigation

While specific biological data for this compound is scarce in the public domain, the known activities of its structural components and derivatives provide a strong rationale for its investigation in several therapeutic areas.

Antimicrobial Activity

The sulfonamide moiety is a classic antibacterial pharmacophore that acts by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have been synthesized and evaluated for their antimicrobial and antibiofilm activities. For instance, some derivatives have shown moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with Minimum Biofilm Eradication Concentration (MBEC) values of 125 µg/mL[2].

Caption: Hypothetical inhibition of bacterial folic acid synthesis.

Enzyme Inhibition

Derivatives of sulfamoylbenzoic acid have been investigated as inhibitors of various enzymes. For example, certain derivatives have shown inhibitory activity against human nucleoside-triphosphate diphosphohydrolases (h-NTPDases), which are involved in thrombosis, inflammation, and cancer. While some morpholine-containing derivatives in these studies showed abolished activity, this highlights the potential for nuanced structure-activity relationships.

Rational Drug Design and Investigation Workflow

The core structure of this compound serves as a valuable starting point for the rational design of new therapeutic agents. A typical workflow for such an investigation is outlined below.

Caption: Workflow for rational drug design based on the core scaffold.

Conclusion and Future Directions

This compound is a compound with a promising chemical structure that combines several pharmacologically relevant motifs. While direct biological data for this specific molecule is limited in the current literature, the known activities of its derivatives and structural analogs suggest its potential as a scaffold for the development of new antimicrobial agents and enzyme inhibitors.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to determine its specific activities. High-throughput screening against a panel of bacterial strains and enzymes would be a valuable first step. Subsequent structure-activity relationship (SAR) studies on a library of analogs could then guide the optimization of this scaffold for specific therapeutic targets. The detailed synthetic protocol and workflows provided in this guide offer a solid foundation for initiating such research endeavors.

References

An In-depth Technical Guide to 4-(Morpholine-4-sulfonyl)-benzoic acid: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Morpholine-4-sulfonyl)-benzoic acid (CAS No. 10252-82-1), a molecule of interest in medicinal chemistry. While direct biological data on this specific compound is limited in publicly accessible literature, its structural motifs—a benzoic acid core, a sulfonyl linker, and a morpholine ring—are well-established pharmacophores. This document details the known synthesis of this compound, its physicochemical properties, and explores its potential biological activities and mechanisms of action by examining closely related analogues. This guide aims to serve as a foundational resource for researchers investigating this compound and its derivatives for therapeutic applications.

Introduction and Rationale

This compound is a synthetic organic compound that combines three key structural features known for their roles in bioactive molecules. The investigation into this and similar compounds is driven by a rational drug design approach.[1]

-

Benzoic Acid Scaffold: This aromatic carboxylic acid is a versatile building block in the synthesis of a wide range of bioactive molecules and is present in many natural products with significant biological activities.[1]

-

Sulfonyl Group: The sulfonyl group is a crucial pharmacophore due to its ability to act as a hydrogen bond acceptor, enhancing binding affinity to protein targets. Its incorporation can also improve metabolic stability and modulate solubility.[1]

-

Morpholine Ring: The morpholine moiety is frequently incorporated into drug candidates to improve pharmacokinetic properties, such as metabolic stability.[1]

The combination of these three motifs in this compound suggests its potential for a range of biological activities, which are explored in this guide through the lens of its analogues.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 10252-82-1 | [2][3][4] |

| Molecular Formula | C₁₁H₁₃NO₅S | [2][3] |

| Molecular Weight | 271.29 g/mol | [2][3][4] |

| IUPAC Name | 4-(morpholine-4-sulfonyl)benzoic acid | [4] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through the reaction of 4-(chlorosulfonyl)benzoic acid with morpholine. Below are detailed experimental protocols for the synthesis of the precursor and the final compound, adapted from established methods for similar molecules.

Synthesis of 4-(chlorosulfonyl)benzoic acid

The precursor, 4-(chlorosulfonyl)benzoic acid, can be synthesized from 4-methylphenylsulfonic acid.

Experimental Protocol:

-

Oxidation: A solution of potassium permanganate (KMnO₄, 1.6 g) in water (13 mL) is added dropwise at 80 °C to a solution of 4-methylphenylsulfonic acid (1.7 g, 10 mmol) and potassium hydroxide (KOH, 0.68 g, 12 mmol) in water (15 mL).

-

Work-up: Upon reaction completion, the mixture is poured into ethanol (20 mL), filtered, and concentrated to yield potassium 4-carboxybenzenesulfonate.

-

Chlorosulfonation: At room temperature, chlorosulfonic acid (4 mL) is slowly added dropwise to the potassium 4-carboxybenzenesulfonate (1.2 g). The reaction mixture is stirred for 2 hours.

-

Isolation: The reaction mixture is then poured into crushed ice. The resulting solid product is collected by filtration and washed with water to give 4-(chlorosulfonyl)benzoic acid as a white solid.[1]

Synthesis of this compound

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

-

Addition of Reagents: To this solution, add morpholine (1.1 equivalents) and a base, such as triethylamine or diisopropylethylamine (1.2 equivalents), at room temperature with stirring.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a mild aqueous acid (e.g., 1M HCl) to remove excess morpholine and base, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Biological Activities and Potential Mechanisms of Action (Based on Analogues)

Anticancer Activity

Derivatives of 4-(phenylsulfonyl)morpholine have recently been investigated for their anticancer properties, particularly against triple-negative breast cancer (TNBC).[5] One such derivative, GL24, exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.90 µM in MDA-MB-231 cells.[5] Transcriptomic analysis revealed that these compounds may induce tumor-suppressive signals dependent on endoplasmic reticulum (ER) stress.[5]

Potential Signaling Pathways:

-

Unfolded Protein Response (UPR): The accumulation of unfolded proteins in the ER triggers the UPR, which can lead to cell cycle arrest and apoptosis.

-

p53 Pathway: Activation of the p53 tumor suppressor pathway is a common mechanism for inducing apoptosis in cancer cells.

-

G2/M Checkpoint: The compound may induce cell cycle arrest at the G2/M checkpoint, preventing cell division.

-

E2F Targets: Inhibition of E2F target genes can also contribute to cell cycle arrest.

Antimicrobial Activity

The sulfonamide class of compounds, to which this compound belongs, are well-known antimicrobial agents. They typically act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. A study on 4-(phenylsulfonyl)morpholine, which lacks the benzoic acid moiety, showed no intrinsic antimicrobial activity but demonstrated a synergistic effect when combined with the antibiotic amikacin against Pseudomonas aeruginosa. This suggests that this compound could potentially be explored as a modulator of antibiotic activity.

Quantitative Data for a Related Compound (4-(Phenylsulfonyl)morpholine):

| Organism | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with 4-(Phenylsulfonyl)morpholine (128 µg/mL) | Fold Reduction in MIC |

| P. aeruginosa 03 | Amikacin | 312.5 | 39.06 | 8 |

Source: Adapted from a study on the modulation of antibiotic activity.

Conclusion and Future Directions

This compound is a compound with a structural framework that suggests significant potential for biological activity. While direct research on this molecule is limited, the known anticancer and antimicrobial-modulating effects of its close analogues provide a strong rationale for its further investigation. Future research should focus on:

-

Definitive Synthesis and Characterization: Publishing a definitive, peer-reviewed synthesis and full spectral characterization of this compound.

-

Broad Biological Screening: Evaluating the compound against a wide range of biological targets, including cancer cell lines and microbial strains, to identify its primary activities.

-

Mechanism of Action Studies: If activity is confirmed, elucidating the specific molecular targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to optimize potency and selectivity.

This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this promising molecule.

References

- 1. This compound | 10252-82-1 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | MDPI [mdpi.com]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to 4-(Morpholine-4-sulfonyl)-benzoic Acid Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The scaffold of 4-(morpholine-4-sulfonyl)-benzoic acid represents a cornerstone in contemporary medicinal chemistry, integrating three pharmacologically significant motifs: a benzoic acid core, a sulfonyl linker, and a morpholine ring.[1] This unique combination has given rise to a plethora of derivatives and analogues with a wide spectrum of biological activities, including but not limited to, enzyme inhibition, antimicrobial effects, and antiproliferative action against cancer cell lines. The morpholine moiety is a well-established pharmacophore known to enhance aqueous solubility, improve metabolic stability, and provide crucial interaction points with biological targets.[1] The sulfonamide linkage is a key structural motif in a multitude of therapeutic agents, while the benzoic acid scaffold offers a versatile platform for structural modifications to fine-tune efficacy and selectivity.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, intended to serve as a valuable resource for researchers in the field of drug discovery and development.

Core Structure and Rationale for Investigation

The rational design of molecules based on the this compound core stems from the synergistic contribution of its three key components:

-

Benzoic Acid Core: This aromatic carboxylic acid is a versatile and proven scaffold in drug discovery, providing a carboxylic acid group for essential interactions with biological targets and an aromatic ring for further functionalization.[1]

-

Sulfonyl Linker: The sulfonamide group is a critical pharmacophore present in a wide array of drugs with diverse therapeutic applications, including anticancer, antidiabetic, and antibacterial agents.[1] It contributes to the structural rigidity and electronic properties of the molecule.

-

Morpholine Ring: As a privileged pharmacophore, the morpholine ring is frequently incorporated into drug candidates to enhance their pharmacological and pharmacokinetic profiles. Its presence can improve aqueous solubility, metabolic stability, and provide hydrogen bonding opportunities through its oxygen and nitrogen atoms.[1]

Synthesis Protocols

The synthesis of this compound and its derivatives typically follows a well-established synthetic route. The following protocols provide a detailed methodology for the preparation of the core compound and its precursors.

Synthesis of 4-(Chlorosulfonyl)benzoic Acid (Intermediate)

A common precursor for the synthesis of the target compound is 4-(chlorosulfonyl)benzoic acid. This intermediate can be prepared through the chlorosulfonation of p-toluenesulfonyl chloride followed by oxidation, or via the oxidation of 4-methylphenylsulfonic acid followed by chlorination.

Protocol: Oxidation of p-Toluenesulfonyl Chloride followed by Chlorosulfonation

-

Oxidation: To a solution of p-toluenesulfonyl chloride (1.9 g, 0.01 mol) in a mixture of acetic acid (20 ml) and acetic anhydride (10 ml), add chromium (VI) oxide (3.0 g, 0.03 mol) in portions at room temperature.

-

Heat the mixture to 40°C for 2 hours.

-

Pour the reaction mixture into ice water.

-

Filter the precipitate and dry to afford 4-(chlorosulfonyl)benzoic acid.

Synthesis of this compound

The final step involves the nucleophilic substitution of the sulfonyl chloride with morpholine.

Protocol: Reaction of 4-(Chlorosulfonyl)benzoic Acid with Morpholine

-

Dissolution: Dissolve 4-(chlorosulfonyl)benzoic acid in a suitable solvent, such as tetrahydrofuran (THF).

-

Addition of Base and Morpholine: In a separate flask, add morpholine to the THF solution in the presence of a base, such as diisopropylethylamine. The base is crucial to neutralize the hydrochloric acid generated during the reaction.[1]

-

Reaction: Stir the reaction mixture at room temperature for a specified time to allow for the completion of the sulfonamide bond formation.

-

Workup: Acidify the reaction mixture to protonate the carboxylate salt, leading to the precipitation of the final product.

-

Purification: Collect the precipitate by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant activity in various biological assays. This section summarizes the key findings and presents the quantitative data in a structured format.

Inhibition of Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

Certain sulfamoyl benzamide derivatives incorporating the morpholine-4-sulfonyl moiety have been identified as potent and selective inhibitors of h-NTPDase isoforms, which are involved in thrombosis, diabetes, inflammation, and cancer.[2]

| Compound ID | Target | IC50 (µM) | Reference |

| 3i | h-NTPDase1 | 2.88 ± 0.13 | [2] |

| 3i | h-NTPDase3 | 0.72 ± 0.11 | [2] |

| 3f | h-NTPDase2 | sub-micromolar | [2] |

| 3j | h-NTPDase2 | sub-micromolar | [2] |

| 4d | h-NTPDase2 | sub-micromolar | [2] |

| 2d | h-NTPDase8 | 0.28 ± 0.07 | [2] |

Inhibition of Voltage-Gated Sodium Channel Nav1.7

Morpholine-based aryl sulfonamides have been developed as isoform-selective inhibitors of the Nav1.7 channel, a key target for the treatment of pain.

Quantitative data for specific this compound derivatives as Nav1.7 inhibitors is an active area of research, with many compounds currently under investigation.

Antiproliferative Activity

Derivatives of 2-morpholinobenzoic acid have shown antiproliferative activity against various cancer cell lines. While not direct analogues of the 4-sulfonyl core, these findings highlight the potential of the morpholine-benzoic acid scaffold in cancer therapy.

| Compound ID | Cell Line | Activity | Reference |

| 11g | PC-PLC | Reduced enzyme activity to 32.4% | [3] |

| 1b | PC-PLC | Reduced enzyme activity to 10.7% | [3] |

Experimental Protocols for Biological Assays

This section provides detailed methodologies for the key experiments cited in this guide.

h-NTPDase Inhibition Assay (Malachite Green Assay)

This colorimetric assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of ATP by h-NTPDases.

Materials:

-

Recombinant human NTPDase enzymes (NTPDase1, -2, -3, and -8)

-

Test compounds

-

Assay buffer: 50 mM Tris-HCl (pH 7.4)

-

5 mM CaCl2

-

ATP (substrate)

-

Malachite green reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4) and 5 mM CaCl2.

-

Add the recombinant h-NTPDase enzyme to the reaction mixture.

-

Add varying concentrations of the test compound or a vehicle control (e.g., DMSO) to the wells of the 96-well plate.

-

Pre-incubate the enzyme with the inhibitor for 15 minutes at 37°C.

-

Initiate the reaction by adding ATP to the wells.

-

Incubate the reaction for 30 minutes at 37°C.

-

Stop the reaction by adding the malachite green reagent.

-

Incubate for 15 minutes at room temperature to allow for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by non-linear regression analysis.

Antiproliferative MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, SHSY-5Y)

-

Test compounds

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways.

Purinergic Signaling Pathway and h-NTPDase Inhibition

h-NTPDases play a crucial role in regulating purinergic signaling by hydrolyzing extracellular ATP and ADP. Inhibition of these enzymes can modulate the activation of P2 receptors, thereby influencing a variety of physiological processes.

Caption: Inhibition of h-NTPDase by a this compound derivative.

Pain Signaling Pathway and Nav1.7 Inhibition

The voltage-gated sodium channel Nav1.7 is a key player in the transmission of pain signals in peripheral sensory neurons. Inhibitors of Nav1.7 can block the propagation of action potentials, thereby producing an analgesic effect.

Caption: Blockade of the Nav1.7 channel by a this compound derivative.

Cancer Cell Proliferation and Apoptosis

Morpholine-containing compounds have been shown to induce apoptosis and inhibit proliferation in cancer cells, often by targeting key signaling pathways such as the PI3K/Akt/mTOR pathway.

Caption: Potential mechanism of antiproliferative action via inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

The this compound scaffold continues to be a highly attractive starting point for the design and development of novel therapeutic agents. The versatility of its structure allows for the generation of a wide range of derivatives with tailored biological activities. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds. The detailed experimental protocols and compiled quantitative data serve as a practical resource for researchers aiming to explore and expand upon this promising class of molecules. Future research in this area will likely focus on optimizing the potency and selectivity of these derivatives for specific biological targets, as well as exploring their potential in a broader range of therapeutic indications.

References

A Technical Guide to the Spectroscopic Characterization of 4-(Morpholine-4-sulfonyl)-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic properties of 4-(Morpholine-4-sulfonyl)-benzoic acid (CAS No. 10252-82-1). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on a comprehensive prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. Standardized experimental protocols for acquiring such data are also presented to guide researchers in their analytical workflows.

Introduction

This compound is a chemical compound with the molecular formula C₁₁H₁₃NO₅S and a molecular weight of 271.29 g/mol .[1][2] Its structure incorporates a benzoic acid moiety, a sulfonamide linker, and a morpholine ring. This combination of functional groups suggests potential applications in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide serves as a valuable resource by providing an in-depth prediction of its spectroscopic data and outlining the methodologies for their experimental determination.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral properties of its constituent functional groups and data from related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR)

Predicted Spectrum in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet | 1H | -COOH |

| ~8.1 - 8.3 | Doublet | 2H | Aromatic H (ortho to -COOH) |

| ~7.9 - 8.1 | Doublet | 2H | Aromatic H (ortho to -SO₂) |

| ~3.6 - 3.8 | Triplet | 4H | Morpholine H (-CH₂-O-) |

| ~2.9 - 3.1 | Triplet | 4H | Morpholine H (-CH₂-N-) |

2.1.2. ¹³C NMR (Carbon NMR)

Predicted Spectrum in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | Carbonyl C (-COOH) |

| ~145 | Aromatic C (ipso to -SO₂) |

| ~135 | Aromatic C (ipso to -COOH) |

| ~131 | Aromatic C (ortho to -COOH) |

| ~127 | Aromatic C (ortho to -SO₂) |

| ~66 | Morpholine C (-CH₂-O-) |

| ~46 | Morpholine C (-CH₂-N-) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1340-1370 | Strong | Asymmetric SO₂ stretch |

| 1150-1180 | Strong | Symmetric SO₂ stretch |

| 1210-1320 | Medium | C-O stretch (Carboxylic acid) |

| 1115-1140 | Strong | C-O-C stretch (Morpholine) |

| 1580-1620 | Medium | Aromatic C=C stretch |

Mass Spectrometry (MS)

| m/z | Ion |

| 271.05 | [M]⁺ (Molecular Ion) |

| 254.05 | [M - OH]⁺ |

| 226.06 | [M - COOH]⁺ |

| 186.04 | [M - C₄H₈NO]⁺ |

| 155.00 | [C₇H₄O₂S]⁺ |

| 86.06 | [C₄H₈NO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-